1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(3,4-Dihydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H12O It is a ketone derivative of dihydronaphthalene, characterized by the presence of an ethanone group attached to the 2-position of the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydronaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dihydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3,4-dihydronaphthalen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative energy sources such as microwave or ultrasound irradiation can be employed to improve reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3,4-Dihydronaphthalen-2-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydronaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic benefits .
Comparison with Similar Compounds
1-(3,4-Dihydronaphthalen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Naphthyl)ethanone: This compound has a similar structure but lacks the dihydro modification, which may affect its reactivity and applications.
1-(1-Naphthyl)ethanone:
2-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar core structure but with additional hydrogenation, influencing its chemical behavior.
Properties
CAS No. |
76181-34-5 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
HHLYFOFIPKVXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
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